molecular formula C19H15BrFNO3 B214592 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214592
M. Wt: 404.2 g/mol
InChI Key: XPZLZIXQNKPXLT-UHFFFAOYSA-N
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Description

1-Allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves several key steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the bromine, allyl, or fluorophenyl groups.

Scientific Research Applications

1-Allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

1-Allyl-5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:

The uniqueness of 5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H15BrFNO3

Molecular Weight

404.2 g/mol

IUPAC Name

5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C19H15BrFNO3/c1-2-9-22-16-8-5-13(20)10-15(16)19(25,18(22)24)11-17(23)12-3-6-14(21)7-4-12/h2-8,10,25H,1,9,11H2

InChI Key

XPZLZIXQNKPXLT-UHFFFAOYSA-N

SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)F)O

Origin of Product

United States

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